(8aR)-8,8a-dihydro-3H-indolizin-5-one (8aR)-8,8a-dihydro-3H-indolizin-5-one
Brand Name: Vulcanchem
CAS No.: 151983-36-7
VCID: VC21138022
InChI: InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1
SMILES: C1C=CC(=O)N2C1C=CC2
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol

(8aR)-8,8a-dihydro-3H-indolizin-5-one

CAS No.: 151983-36-7

Cat. No.: VC21138022

Molecular Formula: C8H9NO

Molecular Weight: 135.16 g/mol

* For research use only. Not for human or veterinary use.

(8aR)-8,8a-dihydro-3H-indolizin-5-one - 151983-36-7

Specification

CAS No. 151983-36-7
Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
IUPAC Name (8aR)-8,8a-dihydro-3H-indolizin-5-one
Standard InChI InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1
Standard InChI Key ZQMVMMOCVVDNOC-SSDOTTSWSA-N
Isomeric SMILES C1C=CC(=O)N2[C@H]1C=CC2
SMILES C1C=CC(=O)N2C1C=CC2
Canonical SMILES C1C=CC(=O)N2C1C=CC2

Introduction

Basic Properties and Structure

(8aR)-8,8a-dihydro-3H-indolizin-5-one is a bicyclic nitrogen-containing heterocycle with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It belongs to the indolizine family, which consists of a fused 5,6-bicyclic system containing a nitrogen atom at the bridgehead position. The compound features a carbonyl group at the 5-position, and importantly, possesses a chiral center at the 8a position with an (R) configuration that provides its stereochemical designation.

Identification and Nomenclature

The compound is registered with CAS number 151983-36-7 and is also known by the synonym "5(3H)-Indolizinone,8,8a-dihydro-,(R)-(9CI)" . Its structural representation can be described using various chemical identifiers as shown in Table 1.

Table 1: Chemical Identifiers of (8aR)-8,8a-dihydro-3H-indolizin-5-one

Identifier TypeValue
IUPAC Name(8aR)-8,8a-dihydro-3H-indolizin-5-one
CAS Number151983-36-7
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Standard InChIInChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m1/s1
Standard InChIKeyZQMVMMOCVVDNOC-SSDOTTSWSA-N
SMILESC1C=CC(=O)N2[C@H]1C=CC2

Synthetic Methodologies

Ring-Closing Metathesis Approach

One of the significant synthetic routes toward (8aR)-8,8a-dihydro-3H-indolizin-5-one involves ring-closing metathesis (RCM) to construct the carbocyclic ring system. Spring and colleagues reported work on this approach, which represents an unprecedented strategy for synthesizing this scaffold type . The synthetic pathway involves:

  • N-alkylation of readily accessible pyridones with alkyl halides

  • Palladium-catalyzed cross-coupling to introduce diene functionalities

  • Ring-closing metathesis to generate the desired indolizin-5-one core

This approach is notable for being step-efficient and inherently modular, allowing for the preparation of various analogues through variations in the building blocks used .

Other Synthetic Routes

Research has focused on various other methods for producing (8aR)-8,8a-dihydro-3H-indolizin-5-one, including:

  • Cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides

  • Condensation reactions, including adaptations of Scholtz's reaction

  • 1,5-dipolar cyclizations, which provide versatile routes to heterocyclic molecules like indolizines

Chemical Reactivity and Stability

Stability Challenges

A significant characteristic of (8aR)-8,8a-dihydro-3H-indolizin-5-one is its limited stability. Research by Spring and colleagues indicated that the unsubstituted derivative decomposed within a 24-hour period . This instability is a critical consideration for researchers working with this compound.

The compound's instability is attributed to its tendency to undergo oligomerization-oxidation pathways. It has been hypothesized that this process involves nucleophilic attack from either the 6- or 8-position of one indolizin-5-one molecule onto the 7-position of another, potentially leading to polymerization and precipitation .

Tautomerism

Theoretical Studies and Structural Analysis

Computational methods, including Density Functional Theory (DFT), have been employed to analyze the stability and reactivity of (8aR)-8,8a-dihydro-3H-indolizin-5-one. These studies provide insights into the compound's behavior under different conditions and its potential interactions with biological targets.

X-ray crystallography and NMR studies have established that indolizine systems generally show delocalization throughout both rings, with the electron density decreasing in the order: 3 > 1 > 8a > 5 > 2 > 7 > 6 on the ring carbons . This electron distribution pattern influences the reactivity profile of (8aR)-8,8a-dihydro-3H-indolizin-5-one.

Biological Activities and Applications

Research Applications

Given its structural characteristics and the biological activities observed in related compounds, (8aR)-8,8a-dihydro-3H-indolizin-5-one could serve as:

  • A synthetic intermediate for more complex bioactive molecules

  • A scaffold for the development of glycosidase inhibitors

  • A template for the creation of compound libraries for drug discovery programs

Related Compounds and Derivatives

Saturated Analogues

Several saturated or partially saturated analogues of (8aR)-8,8a-dihydro-3H-indolizin-5-one exist, including:

  • Hexahydroindolizin-5(1H)-one (C8H13NO), with a molecular weight of 139.19 g/mol

  • 2,3,5,6,7,8a-hexahydro-1H-indolizin-8-one, a regioisomer with the carbonyl group at the 8-position

Substituted Derivatives

Various substituted derivatives of the indolizin-5-one core have been synthesized and studied:

  • 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues that showed cytotoxic activity against cancer cell lines, with GI(50) values in the range of 2.1-8.1 μM

  • 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one, which has demonstrated antimicrobial properties against several bacterial strains

  • Polyhydroxylated indolizidines derived from sugar-derived indolizines, which have shown glycosidase inhibitory activity

Table 2: Selected Indolizin-5-one Derivatives and Their Biological Activities

CompoundStructure TypeBiological ActivityReference
6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one derivativesDiphenyl-substituted indolizin-5-oneCytotoxic against cancer cell lines (GI(50): 2.1-8.1 μM)
8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-oneBenzenesulfonyl-phenylamino-substituted indolizin-5-oneAntimicrobial against S. aureus (MIC: 12.5 μg/mL) and M. tuberculosis (MIC: 7.8 μg/mL)
Polyhydroxylated indolizidinesHydroxylated indolizidine derivativesGlycosidase inhibitory activity

Future Research Directions

Research on (8aR)-8,8a-dihydro-3H-indolizin-5-one continues to evolve, with several promising avenues for future investigation:

  • Development of improved synthesis methods to address stability issues, possibly through the strategic introduction of electron-withdrawing groups

  • Exploration of structure-activity relationships to optimize biological activities

  • Investigation of stereoisomeric variants with potentially different pharmacological profiles

  • Design of prodrug approaches to harness the therapeutic potential while addressing stability challenges

  • Computational studies to better understand reactivity patterns and guide synthetic efforts

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